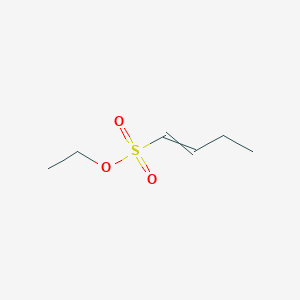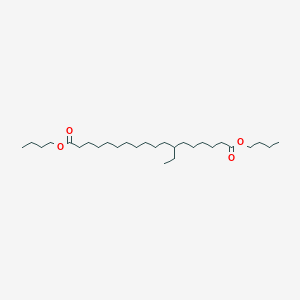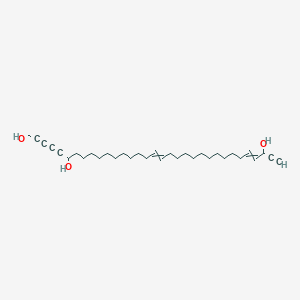
Tritriaconta-17,29-diene-2,4,32-triyne-1,6,31-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tritriaconta-17,29-diene-2,4,32-triyne-1,6,31-triol is a complex organic compound with the molecular formula C33H52O3. It contains a combination of double bonds, triple bonds, and hydroxyl groups, making it a unique molecule with interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimization of the synthetic routes to ensure high yield and purity, as well as the use of advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Tritriaconta-17,29-diene-2,4,32-triyne-1,6,31-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double and triple bonds can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions (e.g., alkyl halides) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the double and triple bonds would result in saturated hydrocarbons .
Scientific Research Applications
Tritriaconta-17,29-diene-2,4,32-triyne-1,6,31-triol has various scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of multiple bonds and hydroxyl groups.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tritriaconta-17,29-diene-2,4,32-triyne-1,6,31-triol involves its interaction with molecular targets through its multiple bonds and hydroxyl groups. These interactions can lead to various biochemical and chemical effects, depending on the specific context and environment .
Comparison with Similar Compounds
Similar Compounds
Tritriaconta-16,29-dien-2,4,32-triyne-1,6,31-triol: Similar structure with slight variations in the position of double bonds.
(17E,29E)-17,29-Tritriacontadiene-2,4,32-triyne-1,6,31-triol: Another isomer with different stereochemistry.
Uniqueness
Tritriaconta-17,29-diene-2,4,32-triyne-1,6,31-triol is unique due to its specific arrangement of double and triple bonds, as well as the presence of multiple hydroxyl groups.
Properties
CAS No. |
115276-17-0 |
|---|---|
Molecular Formula |
C33H52O3 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
tritriaconta-17,29-dien-2,4,32-triyne-1,6,31-triol |
InChI |
InChI=1S/C33H52O3/c1-2-32(35)28-24-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-25-29-33(36)30-26-23-27-31-34/h1,4,6,24,28,32-36H,3,5,7-22,25,29,31H2 |
InChI Key |
MDQMZCYWVJQDMR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C=CCCCCCCCCCCC=CCCCCCCCCCCC(C#CC#CCO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)

![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
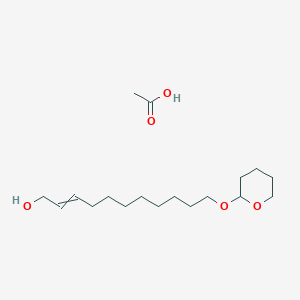
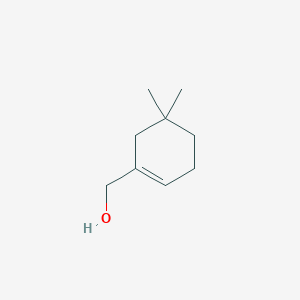
![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)
![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)
